Benzyl (2-(4-(trifluoromethyl)-1H-imidazol-1-yl)ethyl)carbamate
Description
Benzyl (2-(4-(trifluoromethyl)-1H-imidazol-1-yl)ethyl)carbamate is a synthetic compound featuring a benzyl carbamate group linked via an ethyl chain to a 4-(trifluoromethyl)-substituted imidazole ring. The trifluoromethyl (-CF₃) group is a key structural motif, known for enhancing metabolic stability and modulating electronic properties in medicinal chemistry.
Properties
IUPAC Name |
benzyl N-[2-[4-(trifluoromethyl)imidazol-1-yl]ethyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3N3O2/c15-14(16,17)12-8-20(10-19-12)7-6-18-13(21)22-9-11-4-2-1-3-5-11/h1-5,8,10H,6-7,9H2,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHRQSTRPUKHJIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCN2C=C(N=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (2-(4-(trifluoromethyl)-1H-imidazol-1-yl)ethyl)carbamate typically involves multiple steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of appropriate precursors, such as 1,2-diamines and aldehydes, under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via nucleophilic substitution reactions using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates.
Attachment of the Benzyl Group: The benzyl group can be introduced through a benzylation reaction, often using benzyl bromide or benzyl chloride in the presence of a base.
Formation of the Carbamate Group: The final step involves the formation of the carbamate group, typically through the reaction of an amine with a chloroformate or carbamoyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This often includes the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.
Reduction: Reduction reactions can target the imidazole ring or the carbamate group, potentially leading to the formation of amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or neutral conditions.
Major Products
Oxidation: Benzaldehyde, benzoic acid derivatives.
Reduction: Amines, alcohols.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
Anticancer Activity
Research has highlighted the anticancer potential of imidazole derivatives, including those similar to Benzyl (2-(4-(trifluoromethyl)-1H-imidazol-1-yl)ethyl)carbamate. Studies have shown that compounds containing imidazole rings exhibit significant cytotoxic effects against various cancer cell lines.
- Case Study : A derivative of imidazole was synthesized and tested against human liver cancer (HepG2) and rat glioma (C6) cell lines. The compound demonstrated IC50 values in the submicromolar range, indicating potent anticancer activity .
| Compound | IC50 (C6) | IC50 (HepG2) |
|---|---|---|
| 20g | 15.67 ± 2.52 | 58.33 ± 2.89 |
Antifungal Activity
Imidazole derivatives are also recognized for their antifungal properties. The structural characteristics of this compound suggest it could be effective against fungal infections.
- Research Findings : Compounds with similar structures have shown effectiveness against Candida albicans, a common pathogenic fungus .
Synthetic Pathways
The synthesis of this compound typically involves:
- Step 1 : Formation of the imidazole ring through cyclization reactions.
- Step 2 : Introduction of the trifluoromethyl group via electrophilic fluorination.
- Step 3 : Coupling with benzyl and carbamate moieties through amide bond formation.
This multi-step synthesis requires careful control of reaction conditions to ensure high yields and purity.
Mechanism of Action
The mechanism of action of Benzyl (2-(4-(trifluoromethyl)-1H-imidazol-1-yl)ethyl)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group can enhance binding affinity and selectivity, while the carbamate group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The following table summarizes critical structural differences between the target compound and its analogs:
Key Observations:
- Electron-Withdrawing Groups: The target compound’s 4-CF₃ group contrasts with Analog 1’s 4-fluoro-3-methylphenyl and Analog 2’s 3,5-bis(trifluoromethyl)phenyl.
- Linker Flexibility : The ethyl carbamate linker in the target compound offers rigidity compared to Analog 2’s polyether chain, which may improve conformational stability but limit pharmacokinetic flexibility.
- Chirality: Analog 4 incorporates a stereocenter, which was discontinued—a cautionary note for synthesis challenges or variable efficacy in enantiomeric forms .
Biological Activity
Benzyl (2-(4-(trifluoromethyl)-1H-imidazol-1-yl)ethyl)carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound features a benzyl group linked to a trifluoromethyl-substituted imidazole moiety, which is known for its diverse biological activities. The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, making it a candidate for further pharmacological exploration.
Antimicrobial Activity
Research indicates that compounds with imidazole and benzimidazole derivatives exhibit notable antimicrobial properties . For instance, imidazole derivatives have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. In a study comparing several benzimidazole derivatives, compounds similar to this compound demonstrated moderate to good activity against Staphylococcus aureus and Escherichia coli .
Anticancer Properties
The imidazole ring is also associated with anticancer activity . Compounds containing this moiety have been investigated for their ability to inhibit cancer cell proliferation. For example, a series of benzimidazole derivatives were found to inhibit the growth of various cancer cell lines, including breast and liver cancer cells . The structure-activity relationship (SAR) studies suggest that modifications in the benzyl and imidazole portions can significantly affect the anticancer potency of these compounds .
Study 1: Antimicrobial Efficacy
A recent investigation into the antimicrobial efficacy of substituted benzimidazoles revealed that compounds with similar structures to this compound exhibited promising results against resistant strains of bacteria. The study highlighted the importance of structural modifications that enhance activity against specific pathogens .
Study 2: Anticancer Activity in vitro
In vitro studies demonstrated that certain derivatives of the compound induced apoptosis in breast cancer cell lines (MDA-MB-231). These studies indicated that the presence of the trifluoromethyl group was critical for enhancing cytotoxic effects, leading to increased caspase-3 activity and morphological changes indicative of apoptosis .
Structure-Activity Relationship (SAR)
The SAR analysis indicates that:
- Trifluoromethyl substitutions enhance metabolic stability and lipophilicity.
- Benzyl modifications can improve binding affinity to biological targets.
- The position of substituents on the imidazole ring significantly influences biological activity.
Data Table: Biological Activities of Related Compounds
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
